molecular formula C18H17ClN4O2S2 B4758720 1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea

1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B4758720
M. Wt: 420.9 g/mol
InChI Key: PDYWJOXDTXIOJQ-UHFFFAOYSA-N
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Description

1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered interest due to its potential anticancer properties and its ability to inhibit certain enzymes involved in cancer cell proliferation .

Preparation Methods

The synthesis of 1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea typically involves the following steps:

Chemical Reactions Analysis

1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.

Scientific Research Applications

1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Medicine: Explored as a potential anticancer agent due to its cytotoxic effects on various cancer cell lines.

Mechanism of Action

The mechanism of action of 1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea involves the inhibition of specific enzymes and pathways that are crucial for cancer cell survival and proliferation. The compound has been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and division. Additionally, it induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic proteins .

Comparison with Similar Compounds

1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea can be compared with other thiadiazole derivatives, such as:

    1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a 2-methoxyphenyl group. Both compounds exhibit anticancer properties but may differ in their potency and selectivity.

    2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide: Another thiadiazole derivative with different substituents.

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S2/c1-25-15-5-3-2-4-14(15)20-17(24)21-18-23-22-16(27-18)11-26-10-12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYWJOXDTXIOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea
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1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea
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1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea
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1-(5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea

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